![molecular formula C18H19NO3S B5794178 methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate, also known as MMATAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMATAB is a member of the thioester family and is synthesized using a multi-step process. In
作用機序
The mechanism of action of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which results in the reduction of prostaglandin production. This compound has also been shown to improve cognitive function by inhibiting the activity of AChE, which results in increased levels of acetylcholine in the brain. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the advantages of using methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate in lab experiments is its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are many future directions for research on methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves a multi-step process that includes the reaction of 4-methylthiobenzoic acid with thionyl chloride to form 4-methylthio benzoyl chloride, followed by the reaction of the benzoyl chloride with 2-amino-3-methyl benzoic acid to form the intermediate product. The intermediate product is then reacted with methyl chloroformate and 4-methylphenyl thiol to form the final product, this compound.
科学的研究の応用
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
methyl 2-methyl-3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-7-9-14(10-8-12)23-11-17(20)19-16-6-4-5-15(13(16)2)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWKHQUNTUJYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
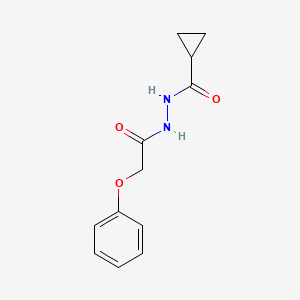
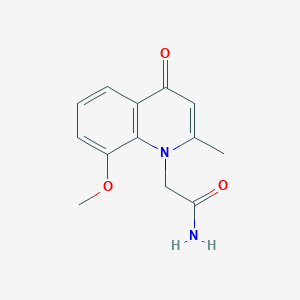
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)


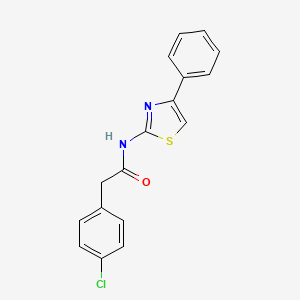
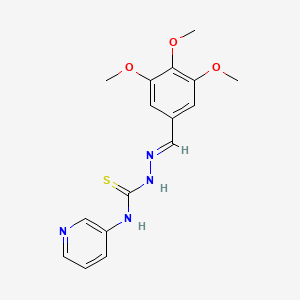
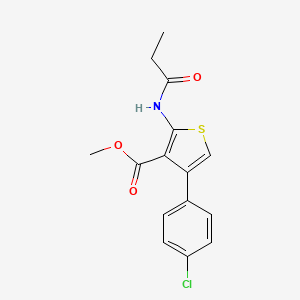
![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
